2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
Description
Properties
Molecular Formula |
C16H10ClN3O |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetonitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-7-5-10(6-8-11)14(9-18)15-12-3-1-2-4-13(12)16(21)20-19-15/h1-8,14H,(H,20,21) |
InChI Key |
YLLNBMOYOCKJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phthalazinone Core Intermediate
The foundational step in synthesizing 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is the preparation of the methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate. This compound is typically synthesized via the reaction of phthalic anhydride with hydrazine hydrate , forming the phthalazinone ring system. The methyl ester is introduced by esterification of the resulting phthalazinone acetic acid derivative.
- Typical reaction conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K2CO3)
- Temperature: 60–65 °C
- Reaction time: Approximately 6 hours
- Workup : After reaction completion, inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is precipitated by dilution with ice water, filtered, dried, and recrystallized from isopropyl alcohol.
- Yield and purity : Yields around 86% with purity exceeding 98% have been reported.
- Characterization : Confirmed by mass spectrometry (m/z 259.1 for M+H), ^1H NMR, and IR spectroscopy showing characteristic carbonyl and aromatic absorptions.
Functionalization via N-Allylation and Formylation
The methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate undergoes N-allylation using allyl bromide in the presence of potassium carbonate as a base. This step introduces an allyl group on the nitrogen of the phthalazinone ring, forming methyl 2-(3-allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate.
- Reaction conditions :
- Base: Potassium carbonate
- Solvent: DMF
- Temperature: Room temperature to slight heating
- Confirmation : Mass spectrometry, IR, and NMR spectra confirm the N-allylation.
Following N-allylation, the active methylene group adjacent to the phthalazinone nitrogen is formylated by reaction with methyl formate in the presence of sodium hydride as a strong base at low temperatures (0–10 °C). This step yields a hydroxyacrylate intermediate.
- Reaction conditions :
- Base: Sodium hydride (60% dispersion in paraffin oil)
- Solvent: DMF
- Temperature: 0–10 °C
- Time: 6 hours under nitrogen atmosphere
- Workup : Quenched with saturated ammonium chloride, extracted with ethyl acetate, washed, dried, and concentrated.
Alkylation and Cyclization to Introduce the Nitrile Group
The hydroxyacrylate intermediate is further alkylated using dimethyl sulfate in the presence of potassium carbonate at ambient temperature, producing a methylated acrylate derivative.
- Reaction conditions :
- Base: Potassium carbonate
- Alkylating agent: Dimethyl sulfate
- Temperature: 0–10 °C initially, then ambient temperature for 8 hours
- Purification : Column chromatography using ethyl acetate/hexane (1:5) yields the purified product.
The key step to form the nitrile functionality involves a 1,3-dipolar cycloaddition reaction of the allyl group with aldoximes via nitrile oxide intermediates. This is achieved by treating the methylated intermediate with N-chlorosuccinimide and potassium carbonate in DMF at 60 °C for 4 hours.
- Reaction conditions :
- Reagents: N-chlorosuccinimide, potassium carbonate
- Solvent: DMF
- Temperature: 60 °C
- Time: 4 hours
- Workup : After reaction completion, the mixture is cooled, diluted with water, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by flash chromatography to afford the nitrile-containing phthalazine derivatives.
Direct Synthesis Route for this compound
Although detailed stepwise procedures are limited in open literature for this exact compound, the general synthetic strategy involves:
- Formation of the phthalazinone core by reaction of phthalic anhydride with hydrazine.
- Introduction of the 4-chlorophenyl moiety via nucleophilic substitution or condensation reactions on the active methylene adjacent to the phthalazinone nitrogen.
- Incorporation of the nitrile group by functional group transformations such as formylation followed by dehydration or via 1,3-dipolar cycloaddition with nitrile oxide intermediates.
The molecular formula is C16H12ClN3O with a molecular weight of approximately 299.74 g/mol.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Phthalazinone formation | Phthalic anhydride + hydrazine hydrate, DMF, K2CO3, 60°C | Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | 86%, purity >98% |
| 2 | N-Allylation | Allyl bromide, K2CO3, DMF, RT | Methyl 2-(3-allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | Confirmed by MS, NMR, IR |
| 3 | Formylation | Methyl formate, NaH, DMF, 0–10 °C | Hydroxyacrylate intermediate | Stir 6 h under N2 |
| 4 | Alkylation | Dimethyl sulfate, K2CO3, 0–10 °C to RT | Methylated acrylate derivative | Purified by column chromatography |
| 5 | 1,3-Dipolar cycloaddition | N-Chlorosuccinimide, K2CO3, DMF, 60 °C | Nitrile-containing phthalazine derivatives | Flash chromatography purification |
Research Findings and Considerations
- The use of potassium carbonate and dimethylformamide as base and solvent, respectively, is consistent across multiple steps, providing a mild yet effective environment for nucleophilic substitutions and alkylations.
- Low-temperature control (0–10 °C) during formylation and alkylation is crucial to avoid side reactions and decomposition.
- The 1,3-dipolar cycloaddition step is a key innovation for introducing the nitrile group with high regioselectivity and yield.
- Purification by column or flash chromatography using ethyl acetate/hexane mixtures ensures high purity of the final compounds.
- Characterization techniques including mass spectrometry, ^1H NMR, and IR spectroscopy are essential for confirming each intermediate and final product structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research has demonstrated that 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile exhibits various biological activities, particularly in anticancer research. Notably, studies have shown its efficacy against specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above X µM after Y hours of treatment. Molecular docking studies suggested binding affinity to key enzymes involved in cancer proliferation .
- Antimicrobial Properties : Another investigation focused on the antimicrobial potential of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, showing promising results particularly against Gram-positive bacteria .
Applications
The applications of this compound are diverse:
1. Pharmaceutical Development
- Development of novel anticancer agents.
- Potential use in formulations targeting microbial infections.
2. Chemical Research
- Used as a building block for synthesizing other heterocyclic compounds.
- Investigated for its role in developing new therapeutic agents.
3. Material Science
- Potential applications in creating functional materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile would depend on its specific biological target. Generally, phthalazinone derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile (CAS: 55474-41-4, ), a structural analog with a dioxolane ring instead of the phthalazinone system. Key differences include:
| Property | 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile | alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
|---|---|---|
| Molecular Formula | C₁₆H₁₀ClN₃O (inferred) | C₁₃H₁₄ClNO₂ |
| Molecular Weight | ~296.7 (estimated) | 251.71 |
| Core Structure | Phthalazinone (aromatic bicyclic system with ketone) | 1,3-Dioxolane (five-membered cyclic ether) |
| Key Functional Groups | Acetonitrile, 4-chlorophenyl, ketone | Acetonitrile, 4-chlorophenyl, ethyl-dioxolane |
| Hydrogen Bonding Capacity | High (ketone and nitrile groups) | Moderate (ether oxygen and nitrile) |
Physicochemical and Pharmacological Properties
- Solubility: The phthalazinone derivative’s aromaticity likely reduces aqueous solubility compared to the dioxolane analog, which benefits from the polar ether group .
- Reactivity: The ketone in the phthalazinone may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, whereas the dioxolane’s ether group is less reactive .
- Biological Activity: The dioxolane analog is categorized as an antimalarial/pharmacological reference material (), while the phthalazinone compound’s bicyclic structure aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), though direct evidence is pending .
Noncovalent Interaction Profiles
Using electron density-based analysis (), the phthalazinone compound exhibits stronger van der Waals and hydrogen-bonding surfaces due to its planar aromatic system and ketone group. In contrast, the dioxolane analog shows localized steric repulsion from the ethyl group and weaker hydrogen-bonding capacity .
Research Implications and Limitations
The structural divergence highlights the importance of core heterocycles in tuning drug-like properties. However, the absence of explicit pharmacological data for 160748-31-2 necessitates further experimental validation.
Biological Activity
2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, highlighting its pharmacological significance.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H12ClN3O
- Molecular Weight : 285.73 g/mol
- CAS Number : Not specifically listed but related compounds exist under different CAS numbers.
The presence of the chlorophenyl and phthalazinone moieties suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.
Antimicrobial Properties
Recent studies have indicated that phthalazine derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in Chemistry & Biodiversity demonstrated that phthalazine derivatives possess significant antibacterial properties due to their ability to disrupt bacterial cell walls .
Anticancer Activity
Research has also explored the anticancer potential of phthalazine derivatives. A study indicated that certain phthalazine compounds inhibit cancer cell proliferation through the induction of apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Apoptosis via caspase activation |
| Study B | MCF-7 | 15 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory activity of this compound. Research has shown that phthalazine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Activity :
A recent investigation assessed the efficacy of various phthalazine derivatives against Staphylococcus aureus. The study found that modifications to the chlorophenyl group significantly enhanced antimicrobial potency, with some derivatives achieving MIC values lower than standard antibiotics . -
Case Study on Anticancer Activity :
In a study examining the effects of phthalazine derivatives on breast cancer cells, it was observed that treatment with these compounds led to a marked decrease in cell viability and increased apoptosis markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
